N-(3-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide
Overview
Description
N-(3-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide, also known as MPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. MPSP is a small molecule that can be synthesized using a simple method, making it an attractive option for use in laboratory experiments.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, this compound has been shown to inhibit the activity of an enzyme called protein kinase B (PKB), which is involved in various cellular processes, including cell survival, proliferation, and metabolism. By inhibiting the activity of PKB, this compound may be able to exert its effects on various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that this compound can improve memory and learning in animal models and reduce inflammation in the brain. Additionally, this compound has been shown to have a low toxicity profile, making it a potentially safe and effective tool for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide in laboratory experiments is its simplicity of synthesis. This compound can be synthesized using a simple method with relatively high yield, making it an attractive option for use in various research applications. Additionally, this compound has been shown to have a low toxicity profile, making it a potentially safe and effective tool for use in laboratory experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research involving N-(3-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide. One area of research could focus on further elucidating the mechanism of action of this compound and its effects on various biological processes. Additionally, future studies could explore the potential therapeutic applications of this compound in various disease states, including cancer, neurodegenerative diseases, and metabolic disorders. Finally, future research could focus on developing new derivatives of this compound with improved solubility and potency for use in laboratory experiments.
Scientific Research Applications
N-(3-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has been shown to have potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been used to study the role of a specific protein in the brain that is involved in memory and learning. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for further development as an anticancer agent. In drug discovery, this compound has been used as a tool to identify new drug targets and to screen for potential drug candidates.
properties
IUPAC Name |
N-(3-methylphenyl)-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-6-5-7-17(14-16)21-20(23)15-26-18-8-10-19(11-9-18)27(24,25)22-12-3-2-4-13-22/h5-11,14H,2-4,12-13,15H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSFGHOIYHESTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.